molecular formula C11H18N4O2S B1405493 Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 1334498-23-5

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No. B1405493
M. Wt: 270.35 g/mol
InChI Key: LNOHCHWNNSVFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” is a chemical compound that falls under the category of 2-aminothiazole derivatives . These derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They are a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Scientific Research Applications

Synthesis and Biological Activities

Research indicates that compounds containing the Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate structure are actively explored for their various biological activities. For instance, some synthesized derivatives have demonstrated antimicrobial, antiurease, and antilipase activities, showcasing their potential in medical and pharmaceutical applications (Başoğlu et al., 2013).

Molecular Structure Analysis

The molecular structure and crystallographic details of related compounds are also a focus of scientific research. Understanding the molecular association and hydrogen bonding patterns can provide insights into their chemical behavior and potential applications in various fields (Lynch & Mcclenaghan, 2004).

Synthesis for Disease Treatment

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate and its derivatives have been synthesized and studied for their potential in treating diseases. For instance, derivatives have been developed for anti-tubercular applications, with some compounds showing promising results against Mycobacterium tuberculosis, making them potential candidates for further pharmacological studies (Vavaiya et al., 2022).

Antimicrobial and Antitubercular Properties

A variety of thiazole derivatives, including Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate, have been synthesized and evaluated for their antimicrobial properties. Some compounds have demonstrated significant activity against various bacterial strains, offering potential for developing new antimicrobial agents (Mruthyunjayaswamy & Basavarajaiah, 2009).

Corrosion Inhibition

Apart from pharmaceutical applications, derivatives of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate have been studied for their corrosion inhibition properties. Research has shown that certain derivatives can effectively prevent corrosion in specific metal alloys, indicating their potential utility in industrial applications (Raviprabha & Bhat, 2019).

Future Directions

The future directions for “Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” and similar compounds could involve further exploration of their potential as anticancer agents . The development of additional kinase inhibitors as therapeutic agents is a current focus in medicinal chemistry . The information from these studies will be useful for future innovation .

properties

IUPAC Name

ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-3-17-10(16)8-9(12)13-11(18-8)15-6-4-14(2)5-7-15/h3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOHCHWNNSVFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 4
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.